A Comprehensive Technical Guide to Triethyl 2-Phosphonopentanoate: Synthesis, Applications, and Experimental Protocols for Advanced Research
A Comprehensive Technical Guide to Triethyl 2-Phosphonopentanoate: Synthesis, Applications, and Experimental Protocols for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Triethyl 2-Phosphonopentanoate
Triethyl 2-phosphonopentanoate, holding the Chemical Abstracts Service (CAS) number 35051-49-1 , is an organophosphonate ester of significant value in modern organic synthesis.[1][2][3] While seemingly a specialized reagent, its utility is anchored in its role within the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[4][5] This guide offers an in-depth exploration of its chemical properties, synthesis, and practical applications, with a particular focus on its relevance to drug discovery and the synthesis of complex molecular architectures. Phosphonates, as a class, are critical in medicinal chemistry as they serve as non-hydrolyzable mimics of phosphates and bioisosteres of carboxylic acids, enabling the design of enzyme inhibitors, antiviral agents, and other therapeutics.[6][7][8][9] This document provides the technical foundation and actionable protocols necessary for leveraging Triethyl 2-phosphonopentanoate in advanced research settings.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 35051-49-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₃O₅P | [3] |
| Molecular Weight | 266.27 g/mol | [3] |
| Appearance | Colorless Liquid | [1][10] |
| Boiling Point | 98°C at 2 mmHg | [1][10] |
| Flash Point | 98°C | [1][10] |
Safety and Handling
Triethyl 2-phosphonopentanoate is classified as a substance that causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[10]
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
For detailed safety information, consulting the full Safety Data Sheet (SDS) from the supplier is imperative.[11][12][13]
Synthesis of Triethyl 2-Phosphonopentanoate: The Michaelis-Arbuzov Reaction
The preeminent method for synthesizing phosphonate esters like Triethyl 2-phosphonopentanoate is the Michaelis-Arbuzov reaction.[14][15][16] This reaction establishes the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[14][15]
Reaction Causality and Mechanism
The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of an ethyl 2-bromopentanoate. This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphorus center in a second Sₙ2 displacement, yielding the stable pentavalent phosphonate ester and ethyl bromide as a volatile byproduct. The thermal conditions drive the dealkylation step to completion.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol provides a general procedure for the (E)-selective HWE reaction. [17][18][19][20]
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Anion Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of Triethyl 2-phosphonopentanoate (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the clear ylide solution indicates complete deprotonation.
-
Addition of Carbonyl: Cool the reaction mixture back to 0°C (or -78°C for sensitive substrates). Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired (E)-α,β-unsaturated ester.
Relevance in Drug Discovery and Development
The phosphonate moiety is a powerful tool in medicinal chemistry. [6][7]Its structural and electronic similarity to phosphate allows it to act as a stable mimic in biological systems, while its resemblance to a carboxylate group makes it a valuable bioisostere. [7]The C-P bond in phosphonates is resistant to enzymatic cleavage, enhancing the metabolic stability of drug candidates. [8][9] The HWE reaction, utilizing reagents like Triethyl 2-phosphonopentanoate, is instrumental in building complex molecular scaffolds that are precursors to pharmacologically active compounds. The stereocontrolled synthesis of alkenes is fundamental in constructing natural products and their analogs, many of which form the basis for new therapeutics. By providing reliable access to α,β-unsaturated esters with defined geometry, the HWE reaction enables the synthesis of key intermediates for a wide range of drug classes, including statins, macrolides, and peptidomimetics.
Conclusion
Triethyl 2-phosphonopentanoate (CAS 35051-49-1) is a highly effective and versatile reagent. Its value is rooted in its application in the Horner-Wadsworth-Emmons reaction, a robust and stereoselective method for alkene synthesis. For researchers in organic synthesis and drug development, a comprehensive understanding of its properties, synthesis via the Michaelis-Arbuzov reaction, and application in the HWE olefination is essential. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of this important chemical tool in the laboratory.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Alkyl Phosphonates.
- Kafarski, P., & Turhanen, P. (Eds.). (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers Media SA.
- BenchChem. (n.d.). Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotonation of Phosphonate Esters for the Horner-Wadsworth-Emmons (HWE) Reaction.
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Perna, F. M., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 22(8), 1545-1551. Available from: [Link]
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Turhanen, P., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 684795. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
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Perna, F. M., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available from: [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 869781. Available from: [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. Available from: [Link]
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ResearchGate. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Otera, J., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 87(15), 10186-10196. Available from: [Link]
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YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]
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MDPI. (2022). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 27(21), 7380. Available from: [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]
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